molecular formula C18H27BrO2 B104126 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione CAS No. 128209-65-4

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

Cat. No. B104126
M. Wt: 355.3 g/mol
InChI Key: CJTVWCISWNOGQA-UHFFFAOYSA-N
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Description

The compound "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" is a brominated organic molecule that is likely to be a derivative of cyclohexadiene dione with additional methyl groups and a bromodecyl side chain. This structure suggests potential reactivity typical of dienones, such as participation in Diels-Alder reactions, and the presence of a bromine atom could imply susceptibility to further chemical transformations.

Synthesis Analysis

The synthesis of complex brominated cyclohexadiene diones can involve multiple steps, including Diels-Alder reactions and photochemical reactions. For instance, the dimerization of 2-bromo-2,4-cyclopentadienone ethylene acetal through a Diels-Alder reaction followed by deacetalization and treatment with potassium hydroxide can lead to novel cage systems . Similarly, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione through thermal ring opening and subsequent trapping as dimers or Diels-Alder adducts can yield polycyclic 1,4-benzoquinones . These methods highlight the synthetic versatility of brominated dienones and their potential to form complex structures.

Molecular Structure Analysis

The molecular structure of brominated cyclohexadiene diones is characterized by the presence of a cyclohexadiene core, which can undergo various rearrangements. For example, selective placement of bromine substituents can lead to fascinating rearrangements, as seen in the synthesis of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione . The stereochemistry of related cations derived from 2-bromo-1,3-dienes also plays a significant role in their reactivity, as steric inhibition can prevent certain reactions .

Chemical Reactions Analysis

Brominated cyclohexadiene diones can participate in a variety of chemical reactions. The presence of bromine allows for further functionalization through reactions with nucleophiles, such as amines, leading to rearrangements and the formation of new compounds . The inertness of certain cyclic bromodienes to ionization, as observed in 2-bromocyclohexa-1,3-diene, is attributed to steric factors and the structure of potential intermediates . These insights into the reactivity of brominated dienones are crucial for understanding their chemical behavior.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" are not detailed in the provided papers, the general properties of brominated cyclohexadiene diones can be inferred. These compounds are likely to have significant reactivity due to the diene and dione functionalities, which can undergo cycloaddition and other reactions. The presence of a long alkyl chain with a bromine atom at the end could affect the solubility and reactivity of the molecule, making it a versatile intermediate for further chemical synthesis.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has shown various methods for synthesizing related compounds. For instance, base-promoted rearrangement of dibromopentacyclo-decane-dione led to a novel cage system, 10-oxa-9-oxopentacyclo-decane, indicating potential pathways for synthesizing complex structures related to 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione (Nigo et al., 1993).

  • Conformational Analysis : Studies on related compounds, such as the conformation and bromination of bicyclo[3.3.1]nonane-2,6-dione, contribute to understanding the structural aspects and reactivity of similar complex molecules (Quast et al., 1994).

Chemical Reactions and Intermediates

  • Reaction Studies : Research on the reactions of similar compounds, like the solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-ol, helps in understanding the reaction pathways and potential intermediates in the synthesis of related compounds (Fischer et al., 1986).

  • Novel Syntheses : The novel syntheses of derivatives, such as 2,6-bis(alkylamino)-benzofuro[5,6-b]furan-4,8-dione, demonstrate the versatility in creating diverse derivatives from similar parent compounds (Keshipour et al., 2012).

Potential Applications in Organic Chemistry

  • Ligand Synthesis : The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use in rhodium-catalyzed asymmetric additions showcases potential applications in catalysis and organic synthesis (Otomaru et al., 2005).

  • Macrocycles and Bridged Systems : The synthesis of buta-1,3-diyne-bridged macrocycles using diethynyl-dimethoxycyclohexa-diene as a building block highlights potential in creating large, complex molecular structures (Srinivasan et al., 2003).

Biomedical Research

  • Antimicrobial Activity : Studies on related compounds, such as the synthesis of xanthones, xanthenediones, and spirobenzofurans, and their antimicrobial activity, suggest potential biomedical applications for similar compounds (Omolo et al., 2011).

  • Biotransformation Studies : The microbial transformation of thymoquinone by Aspergillus niger, producing new metabolites, indicates possibilities for biotransformation studies in similar compounds (Mohammad et al., 2018).

properties

IUPAC Name

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTVWCISWNOGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

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